Flestolol

Übersicht

Beschreibung

Flestolol is a short-acting beta adrenergic receptor antagonist. It is known for its rapid onset of action and ultra-short duration, making it a valuable compound in medical applications, particularly in cardiovascular treatments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Flestolol umfasst mehrere wichtige Schritte:

Reaktion mit Amin: Das Zwischenprodukt wird dann mit (2-Amino-2-methyl-propyl)-Harnstoff umgesetzt, der durch Reaktion von 1,1-Dimethylethylendiamin mit Harnstoff gewonnen wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um die für pharmazeutische Anwendungen erforderliche Reinheit und Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Flestolol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion:

Häufige Reagenzien und Bedingungen

Hydrolyse: Esterasen im Plasma sind die wichtigsten Reagenzien für die Hydrolyse.

Acylierung: 2-Fluorbenzoylchlorid und Glycidol werden unter kontrollierten Bedingungen verwendet, um die Synthese einzuleiten.

Hauptprodukte, die gebildet werden

o-Fluorbenzoesäure: Wird durch Hydrolyse der Esterbindung gebildet.

Wissenschaftliche Forschungsanwendungen

Flestolol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Herz-Kreislauf-Forschung: Aufgrund seiner Beta-Blocker-Eigenschaften wird es in Studien zur Herzfrequenz- und Blutdruckregulation verwendet.

Pharmakokinetik: Die Forschung zu seinem schnellen Metabolismus und seiner kurzen Halbwertszeit liefert Erkenntnisse über das Arzneimittel-Design und die -Verabreichung.

Elektropharmakologie: Wird in Studien zu supraventrikulärer Tachykardie und anderen Arrhythmien eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es kompetitiv Beta-Adrenorezeptoren blockiert und so die Bindung endogener Katecholamine wie Adrenalin und Noradrenalin verhindert. Diese Hemmung führt zu einer reduzierten chronotropen, inotropen und vasokonstriktorischen Reaktion, wodurch es wirksam bei der Behandlung von Herz-Kreislauf-Erkrankungen ist .

Wirkmechanismus

Flestolol exerts its effects by competitively blocking beta-adrenergic receptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to reduced chronotropic, inotropic, and vasoconstrictor responses, making it effective in managing cardiovascular conditions .

Vergleich Mit ähnlichen Verbindungen

Flestolol ist aufgrund seiner ultrakurzen Wirkdauer im Vergleich zu anderen Betablockern einzigartig. Zu ähnlichen Verbindungen gehören:

- Propranolol

- Alprenolol

- Pindolol

- Carazolol

- Moprolol

- Metoprolol

Diese Verbindungen haben Beta-Blocker-Eigenschaften gemeinsam, unterscheiden sich aber in ihrer Wirkdauer, ihren Stoffwechselwegen und ihren spezifischen klinischen Anwendungen.

Biologische Aktivität

Flestolol, also known as ACC-9089, is a competitive, ultra-short-acting beta-adrenergic blocker that has garnered attention for its pharmacological properties and potential clinical applications. This article provides a detailed overview of its biological activity, including pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacological Profile

This compound acts primarily as a beta-adrenergic antagonist, exhibiting non-selective inhibition of beta-receptors. Its rapid onset and short duration of action make it particularly useful in acute medical settings. The following table summarizes key pharmacological characteristics:

| Property | Value |

|---|---|

| Chemical Name | This compound sulfate |

| Molecular Weight | 342.4 g/mol |

| Half-Life | ~6.5 minutes |

| Mechanism of Action | Non-selective beta-blocker |

| Route of Administration | Intravenous |

This compound inhibits the action of catecholamines at beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. This mechanism is particularly beneficial in managing conditions such as tachycardia and hypertension during surgical procedures or acute cardiac events .

Clinical Applications

This compound has been evaluated in various clinical scenarios:

- Cardiac Arrhythmias : In animal studies, this compound demonstrated antiarrhythmic properties, effectively reducing the incidence of ventricular tachycardia .

- Surgical Use : Its ultra-short action allows for precise control of heart rate during surgery, minimizing the risk of prolonged hypotension postoperatively .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid absorption and clearance rate. Studies show that steady-state blood levels increase linearly with dose, confirming its predictable pharmacokinetics . The average total body clearance is reported at approximately 208 mL/min, underscoring its suitability for acute interventions .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A patient undergoing cardiac surgery was administered this compound to manage intraoperative tachycardia. The drug effectively stabilized heart rate without significant adverse effects.

- Case Study 2 : In a cohort study involving patients with atrial fibrillation, this compound was used to control heart rate during episodes, demonstrating significant improvement in rhythm stability.

Safety and Toxicology

While this compound is generally well-tolerated, potential side effects include hypotension and bradycardia. Toxicological assessments indicate that the lack of carboxylesterase activity does not lead to significant biological consequences, allowing for safe use in combination therapies .

Eigenschaften

IUPAC Name |

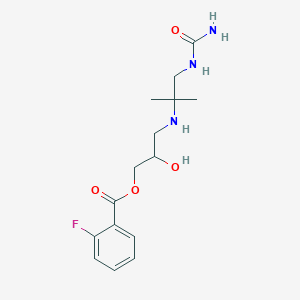

[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O4/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLOQFLCMVIWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868981 | |

| Record name | 3-{[1-(Carbamoylamino)-2-methylpropan-2-yl]amino}-2-hydroxypropyl 2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87721-62-8, 100511-22-6 | |

| Record name | Flestolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87721-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flestolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087721628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flestolol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100511226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[1-(Carbamoylamino)-2-methylpropan-2-yl]amino}-2-hydroxypropyl 2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLESTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI02075E1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLESTOLOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WX8P569M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.